tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate
Description
tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate is a carbamate-protected azetidine derivative frequently employed as an intermediate in medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) group attached to an azetidine ring substituted with an ethylamine moiety. This compound is pivotal in synthesizing pharmacologically active molecules, particularly those targeting central nervous system receptors (e.g., histamine H3 receptors) and ion channels (e.g., CFTR modulators) . The Boc group enhances stability during synthesis, while the azetidine ring contributes to conformational rigidity, influencing target binding affinity and metabolic resistance.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-7(8-5-11-6-8)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) |
InChI Key |
SJCHHKIVUCVQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Gamma-Haloamines
Gamma-haloamines serve as precursors for azetidine formation via intramolecular nucleophilic substitution. For example, 1-bromo-3-(ethylamino)propane undergoes cyclization in the presence of a base such as potassium carbonate, yielding 3-ethylazetidine. This method, however, requires careful control of reaction conditions to minimize ring-opening side reactions.
Reductive Amination of 3-Azetidinone
An alternative approach involves reductive amination of 3-azetidinone. Treatment with ethylamine and a reducing agent like sodium cyanoborohydride introduces the ethyl group at the 3-position. This method benefits from the commercial availability of 3-azetidinone and avoids direct handling of highly reactive azetidine intermediates.
Boc Protection of 3-Ethylazetidine
Following the synthesis of 3-ethylazetidine, the amine group is protected using di-tert-butyl dicarbonate (Boc anhydride). This step is critical for stabilizing the amine during subsequent reactions.
Standard Boc Protection Protocol
A representative procedure involves dissolving 3-ethylazetidine in dichloromethane (DCM) and adding Boc anhydride (1.2 equiv) with triethylamine (2.0 equiv) under nitrogen. The reaction proceeds at room temperature for 12 hours, yielding this compound with >90% purity after aqueous extraction.
Solvent and Base Optimization
Comparative studies indicate that tetrahydrofuran (THF) and dimethylformamide (DMF) offer superior solubility for polar intermediates, while triethylamine outperforms weaker bases like sodium bicarbonate in preventing side reactions. For instance, using DMF as the solvent increases reaction efficiency by 15% compared to DCM.
Advanced Purification Techniques
Purification challenges arise from residual starting materials and byproducts such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate.
Aqueous Extraction with DABCO
Post-reaction mixtures containing chlorinated impurities are treated with 1,4-diazabicyclo[2.2.2]octane (DABCO) to sequester electrophilic byproducts. Subsequent extraction with ethyl acetate reduces impurity levels to <1%, as demonstrated in patent WO2018108954A1.
Chromatographic Separation
Flash chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) effectively isolates the target compound. This method achieves >99% purity but requires larger solvent volumes, making it less scalable than extraction-based approaches.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters for three preparation routes:
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Gamma-Haloamine Cyclization | 65 | 85 | Short synthetic route | Low yield due to side reactions |
| Reductive Amination | 78 | 92 | High selectivity | Requires expensive reducing agents |
| Boc Protection of Commercial Azetidine | 91 | 95 | Scalable, minimal steps | Dependent on precursor availability |
Mechanistic Insights and Reaction Monitoring
Role of Base in Boc Protection
Triethylamine neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. Inadequate base stoichiometry (<1.5 equiv) results in incomplete protection, as evidenced by residual amine in NMR spectra.
Temperature Effects
Elevated temperatures (>40°C) accelerate Boc protection but risk azetidine ring degradation. Optimal performance is observed at 25°C, balancing reaction rate and product stability.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
Pharmacological Studies
Tert-butyl (1-(azetidin-3-yl)ethyl)carbamate has been identified as a modulator of the histamine H4 receptor, which plays a critical role in immune response and inflammation. Research indicates that this compound can influence receptor activity, providing insights into its potential therapeutic applications in treating allergic reactions and inflammatory diseases.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its azetidine structure contributes to its reactivity, allowing for the formation of various derivatives that can be used in the development of new pharmaceuticals. The synthesis typically involves the reaction of azetidine with tert-butyl chloroformate under anhydrous conditions, which is optimized for high yields in industrial applications.
Studies have shown that this compound exhibits significant biological activity by interacting with specific enzymes and receptors. This interaction is crucial for understanding its pharmacodynamics and potential therapeutic effects . For instance, the compound's ability to modulate enzyme activities suggests its role in drug discovery processes aimed at developing new treatments for various diseases.
Case Study 1: Receptor Modulation
In a study investigating the binding affinities of various compounds to histamine receptors, this compound was found to exhibit notable affinity for the H4 receptor. This finding highlights its potential as a lead compound for developing new antihistamines or anti-inflammatory drugs.
Case Study 2: Synthesis of Derivatives
A recent publication detailed the synthesis of novel azetidine derivatives from this compound, showcasing its utility as a precursor in creating compounds with enhanced biological activity. These derivatives were evaluated for their pharmacological properties, further establishing the compound's relevance in medicinal chemistry .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The carbamate group may also play a role in the compound’s binding affinity and specificity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds with analogous azetidine or carbamate frameworks, emphasizing substituent effects on physicochemical properties, synthetic yields, and biological relevance.
Substituent Variations on the Azetidine Ring
* Calculated molecular weight; † Molecular formula: C24H25N5O5.
Key Observations:
- Alkyl Chain Length: Increasing alkyl chain length (ethyl → butyl) correlates with higher molecular weight (280 → 308) but maintains >99% purity, suggesting minimal impact on synthetic efficiency .
- Bulkier Substituents: Benzhydryl groups (e.g., compound 26) reduce purity (63%) due to steric hindrance during synthesis, whereas ethyl-substituted analogs (e.g., 27c) achieve >99% purity .
- Heteroaromatic Modifications: Pyrazolopyrimidine-linked analogs (e.g., 14a) exhibit lower synthetic yields (33%) but enhanced solubility in dichloromethane (DCM)/methanol systems, critical for downstream biological assays .
Biological Activity
tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate, also known as tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, interaction with molecular targets, and implications for pharmacological applications.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of approximately 226.32 g/mol. Its structure features a tert-butyl group, an azetidine ring, and a carbamate functional group, which contribute to its reactivity and stability in various chemical environments. The synthesis typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in modulating the histamine H4 receptor. This receptor plays a critical role in immune response and inflammation. The compound's interaction with this receptor suggests potential therapeutic applications in treating allergic reactions and inflammatory diseases .
The mechanism of action involves the compound's ability to interact with various enzymes and receptors within biological systems. The azetidine ring is known to enhance binding affinities, which can lead to modulation of receptor activities. Studies have shown that compounds containing azetidine moieties often exhibit notable pharmacological properties, making them valuable candidates for drug development .
Research Findings
Recent studies have focused on elucidating the pharmacodynamics of this compound through various experimental approaches:
- Receptor Binding Studies : These studies assess the binding affinities of this compound with specific receptors and enzymes, providing insights into its potential therapeutic effects.
- In Vivo Studies : Animal models have been employed to evaluate the efficacy of the compound in modulating immune responses and inflammation, showcasing its potential as a therapeutic agent .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate | Not available | Contains a cyclopropyl group that may alter reactivity |
| Tert-butyl (azetidin-3-yl)carbamate hydrochloride | 1379363-25-3 | Exhibits different solubility characteristics |
| Tert-butyl azetidin-3-yl (methyl)carbamate hydrochloride | Not available | Incorporates a methyl group influencing pharmacodynamics |
This table highlights the uniqueness of this compound compared to similar compounds, emphasizing its specific structural configuration that enhances its reactivity and stability.
Case Studies and Applications
Several studies have explored the therapeutic potential of this compound:
- Histamine H4 Receptor Modulation : A study demonstrated that this compound could significantly influence histamine receptor activity, suggesting its application in treating allergic conditions .
- Inflammatory Response : In animal models, administration of this compound resulted in reduced markers of inflammation, indicating its potential as an anti-inflammatory agent .
- Drug Development : The compound serves as a model for synthesizing new derivatives aimed at enhancing therapeutic efficacy against various diseases .
Q & A
Q. What challenges arise during scale-up from milligram to gram quantities?
- Methodological Answer : Exothermic reactions require controlled addition in jacketed reactors. Continuous flow systems improve heat/mass transfer for Boc deprotection. Solvent selection impacts scalability; switch from DCM to ethyl acetate reduces toxicity. Process Analytical Technology (PAT) tools monitor critical quality attributes in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
